N-(3-Indolylacetyl)-L-leucine

Description

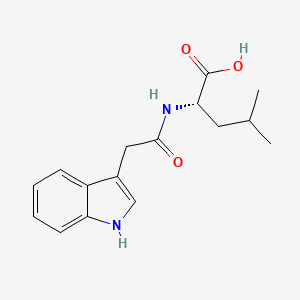

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZNPUHZYPPINM-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345723 |

Source

|

| Record name | N-(3-Indolylacetyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36838-63-8 |

Source

|

| Record name | N-(3-Indolylacetyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and natural occurrence of N-(3-Indolylacetyl)-L-leucine.

Authored by a Senior Application Scientist

Abstract

N-(3-Indolylacetyl)-L-leucine (IAA-Leu) is a naturally occurring conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA), and the amino acid L-leucine. This guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and physiological significance of IAA-Leu in the context of auxin homeostasis and plant development. We will delve into the enzymatic processes governing its formation and hydrolysis, its role as a storage and transport form of IAA, and its involvement in mediating specific developmental responses. Furthermore, this document will outline established methodologies for the extraction, purification, and analytical quantification of IAA-Leu, providing researchers and drug development professionals with a foundational understanding of this important signaling molecule.

Introduction: The Central Role of Auxin Conjugation

Auxin, with indole-3-acetic acid (IAA) as its principal form in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to senescence.[1][2] The cellular concentration of free, active IAA must be precisely regulated to elicit appropriate physiological responses, as either a deficiency or an excess can be detrimental.[2] Plants have evolved sophisticated mechanisms to maintain auxin homeostasis, including de novo biosynthesis, degradation, transport, and the formation of conjugates.[2][3]

IAA conjugates are formed by linking the carboxyl group of IAA to other molecules, most commonly sugars or amino acids, through ester or amide bonds, respectively.[1][3] These conjugated forms were initially considered to be inactive storage or detoxification products. However, it is now understood that they play a more dynamic and complex role in regulating the availability of free IAA.[4][5] this compound (IAA-Leu) is a prominent example of an amide-linked IAA-amino acid conjugate.[1][3] This guide will focus specifically on the discovery, natural occurrence, and functional significance of IAA-Leu.

Discovery and Natural Occurrence

The concept of auxin conjugates emerged from observations that only a small fraction of the total IAA in plant tissues exists in its free, biologically active form.[3][5] Early studies identified the presence of various bound forms of auxin. The definitive identification of specific IAA-amino acid conjugates, including IAA-Leu, came with the advancement of analytical techniques such as mass spectrometry.

This compound is a naturally occurring plant metabolite.[6] It has been identified in a variety of plant species, highlighting its conserved role in auxin metabolism. For instance, IAA-amino acid conjugates have been well-documented in species like Arabidopsis thaliana, cucumber, and tomato.[7][8] The relative abundance of different IAA conjugates can vary depending on the plant species, tissue type, and developmental stage.

Biosynthesis and Metabolism of IAA-Leucine

The formation and breakdown of IAA-Leu are key enzymatic steps in the regulation of auxin homeostasis. These processes allow the plant to reversibly sequester and release active IAA, providing a dynamic control mechanism.

Biosynthesis: The Role of GH3 Acyl Amido Synthetases

The synthesis of IAA-Leu is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases.[2][5] These enzymes facilitate the conjugation of IAA to various amino acids, including leucine. The GH3 gene family is widespread in the plant kingdom and different members often exhibit substrate preferences for specific amino acids. In Arabidopsis, several Group II GH3 genes are known to be involved in conjugating IAA to amino acids.[4]

The overexpression of certain GH3 genes can lead to phenotypes associated with auxin deficiency, a direct consequence of the increased conversion of free IAA into inactive conjugates like IAA-Leu.[4] Conversely, mutations in these genes can result in elevated levels of free IAA.

Hydrolysis: Releasing Free IAA

The release of free IAA from IAA-Leu is an equally critical process, mediated by specific amidohydrolases.[3][4] In Arabidopsis, a key enzyme involved in this process is IAA-LEUCINE RESISTANT1 (ILR1).[1][4] The ilr1 mutant was identified through a screen for resistance to the root growth-inhibiting effects of exogenous IAA-Leu.[1] This resistance stems from the mutant's inability to hydrolyze IAA-Leu into free IAA, which is the active form that inhibits root elongation at high concentrations. This discovery provided strong genetic evidence for the in vivo hydrolysis of IAA-amino acid conjugates.[1][3] Other ILR1-like (ILL) and IAA-ALANINE RESISTANT3 (IAR3) proteins also contribute to the hydrolysis of various IAA-amino acid conjugates.[4]

The Reversible Nature of Conjugation

The interplay between GH3 synthetases and amidohydrolases like ILR1 creates a reversible system for managing the pool of active auxin. This allows plants to rapidly modulate their developmental responses to both internal cues and external environmental stimuli.

Physiological Roles of this compound

While initially viewed as a simple storage form of IAA, emerging evidence suggests that IAA-Leu and other IAA-amino acid conjugates have more specialized functions.

Auxin Homeostasis and Storage

The primary and most well-established role of IAA-Leu is in maintaining auxin homeostasis.[2] By converting excess free IAA into a temporarily inactive form, plants can prevent the potentially toxic effects of high auxin concentrations.[2] These conjugates can then be stored and hydrolyzed to release free IAA when and where it is needed, such as during seed germination to support seedling development.[1]

Transport and Compartmentalization

IAA conjugates, being chemically different from free IAA, may have distinct transport and subcellular localization properties.[1] This could allow for the targeted delivery or sequestration of auxin within specific tissues or cellular compartments.

A Precursor for Degradation

While some IAA-amino acid conjugates like IAA-Leu are readily hydrolyzed back to free IAA, others, such as those formed with aspartic acid and glutamic acid (IAA-Asp and IAA-Glu), are believed to be precursors for irreversible degradation pathways.[3] This highlights the differential roles of various amino acid conjugates in auxin metabolism.

Bioactivity and Signaling

Interestingly, some studies have suggested that certain IAA-amino acid conjugates may possess biological activity independent of their conversion to free IAA.[1] However, the predominant view remains that their bioactivity is primarily derived from the release of free IAA.[4] Mutant analyses, such as the characterization of the ilr1 mutant, have been instrumental in dissecting the functional significance of these conjugates.[1]

Methodologies for the Study of this compound

The accurate detection and quantification of IAA-Leu are crucial for understanding its physiological roles. This requires specialized extraction, purification, and analytical techniques.

Extraction and Purification

A typical workflow for the extraction of IAA-Leu from plant tissues involves the following steps:

-

Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a solvent, often a mixture of methanol, isopropanol, and acetic acid, to precipitate proteins and extract small molecules.

-

Solid-Phase Extraction (SPE): The crude extract is then passed through a C18 SPE cartridge to remove interfering compounds and enrich for IAA and its conjugates.

-

Immunoaffinity Purification (Optional): For highly specific purification, immunoaffinity columns with antibodies raised against IAA can be used.

Analytical Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the quantification of IAA-Leu.

-

HPLC Separation: The purified extract is injected into an HPLC system equipped with a C18 column to separate IAA-Leu from other metabolites.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often used for highly sensitive and specific quantification. This involves monitoring the transition of the precursor ion (the molecular weight of IAA-Leu) to a specific product ion after fragmentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₀N₂O₃ | [6][9] |

| Molecular Weight | 288.34 g/mol | [6][9] |

| IUPAC Name | 2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid | [6] |

| InChIKey | HCZNPUHZYPPINM-UHFFFAOYSA-N | [6] |

Experimental Workflows

A generalized experimental workflow for the analysis of IAA-Leu is depicted below.

Signaling Pathways Involving Auxin Conjugates

The regulation of auxin levels through conjugation is intricately linked to the canonical auxin signaling pathway.

Auxin Perception and Downstream Signaling

Free IAA is perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[2] This binding event promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The degradation of Aux/IAAs liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses.

The Role of Conjugation in Modulating the Signal

The synthesis and hydrolysis of IAA-Leu directly impact the amount of free IAA available to bind to the TIR1/AFB receptors. Therefore, the enzymes responsible for IAA-Leu metabolism act as critical control points in the auxin signaling cascade.

Conclusion and Future Directions

This compound is a key player in the intricate network that governs auxin homeostasis and signaling in plants. Its formation and hydrolysis provide a rapid and reversible mechanism to control the levels of free, active IAA. While its role as a storage form of auxin is well-established, further research is needed to fully elucidate any potential signaling roles of the conjugate itself and to understand how the expression and activity of GH3 and ILR1 enzymes are regulated in response to developmental and environmental cues. A deeper understanding of the metabolism and function of IAA-Leu will be invaluable for the development of novel strategies to modulate plant growth and development in agricultural and biotechnological applications.

References

-

Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757–1773. [Link]

-

Li, P., et al. (2023). The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. International Journal of Molecular Sciences, 24(24), 17305. [Link]

-

Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany, 95(5), 707–735. [Link]

-

Zhao, Y. (2018). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 69, 4.1–4.21. [Link]

-

Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616–627. [Link]

-

PubChem. (n.d.). Indole-3-acetyl-L-leucine. National Center for Biotechnology Information. Retrieved from [Link]

-

Mashiguchi, K., et al. (2011). The main auxin biosynthesis pathway in plants. Proceedings of the National Academy of Sciences, 108(45), 18512–18517. [Link]

-

PubChem. (n.d.). N-(3-Indolylacetyl)-L-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cook, S. D., et al. (2016). The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes. Plant Signaling & Behavior, 11(11), e1240363. [Link]

-

Zhao, Y. (2014). Auxin Biosynthesis. The Arabidopsis Book, 12, e0173. [Link]

-

Mano, Y., & Nemoto, K. (2012). The pathway of auxin biosynthesis in plants. Journal of Experimental Botany, 63(8), 2853–2872. [Link]

-

Qin, G., et al. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant Cell, 17(10), 2693–2704. [Link]

-

Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49–64. [Link]

-

Qin, G., et al. (2005). An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development. The Plant Cell, 17(10), 2693–2704. [Link]

-

Ali, B., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1086938. [Link]

-

Sonner, J. M., & Purves, W. K. (1985). Natural Occurrence of Indole-3-acetylaspartate and Indole-3-acetylglutamate in Cucumber Shoot Tissue. Plant Physiology, 77(4), 784–785. [Link]

-

Kawade, K., et al. (2023). Loss-of-functional mutation in ANGUSTIFOLIA3 causes leucine hypersensitivity and hypoxia response during Arabidopsis thaliana seedling growth. Metabolomics, 19(5), 41. [Link]

-

Li, Y., et al. (2023). Research Progress of Plant Nucleotide-Binding Leucine-Rich Repeat Protein. Horticulturae, 9(1), 122. [Link]

Sources

- 1. Auxin: Regulation, Action, and Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Indole-3-acetyl-L-leucine | C16H20N2O3 | CID 3945661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(3-Indolylacetyl)-L-isoleucine | C16H20N2O3 | CID 644226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Natural Occurrence of Indole-3-acetylaspartate and Indole-3-acetylglutamate in Cucumber Shoot Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to N-(3-Indolylacetyl)-L-leucine: Chemical Structure, Properties, and Biological Significance

Introduction

N-(3-Indolylacetyl)-L-leucine (IAA-Leu) is a naturally occurring molecule in plants, classified as an auxin-amino acid conjugate. It is formed through the covalent linkage of the primary plant hormone indole-3-acetic acid (IAA) and the essential amino acid L-leucine. This conjugation is a key metabolic process that plants employ to regulate auxin homeostasis, thereby influencing a myriad of growth and developmental processes. While often considered an inactive storage form of auxin, the dynamic synthesis and hydrolysis of IAA-Leu play a crucial role in controlling the levels of free, biologically active IAA in plant tissues. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and biological significance of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is an amide formed from the carboxyl group of indole-3-acetic acid and the amino group of L-leucine.[1][2] Its chemical formula is C₁₆H₂₀N₂O₃, with a molecular weight of approximately 288.34 g/mol .[1][3] The structure features the characteristic indole ring of the auxin precursor, linked via an acetyl group to the amino acid leucine.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid | [3] |

| CAS Number | 36838-63-8 | [4] |

| Molecular Formula | C₁₆H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 288.34 g/mol | [1][3] |

| Melting Point | 198-200 °C | [4] |

| pKa | 3.66 (Predicted) | [4] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in ethanol, methanol, DMSO. | [4] |

Biosynthesis and Metabolism: The Dynamic Regulation of Auxin Activity

The concentration of free IAA, the active form of auxin, is meticulously controlled in plants through a balance of biosynthesis, transport, and metabolic inactivation. The formation of IAA-amino acid conjugates is a primary mechanism of auxin inactivation and storage.[5][6]

Biosynthesis: The synthesis of this compound is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl-acid amido synthetases.[1][7] These enzymes are typically encoded by early auxin-responsive genes, meaning their expression is induced by high levels of free IAA, creating a negative feedback loop to maintain auxin homeostasis.[8] The GH3 enzymes utilize ATP to adenylate the carboxyl group of IAA, which then reacts with the amino group of L-leucine to form the amide bond.[9] In Arabidopsis thaliana, the GH3 family is divided into three groups, with Group II members specifically functioning as IAA-amido synthetases.[1][7]

Metabolism and Hydrolysis: While conjugation to leucine generally renders IAA inactive, this process is reversible.[5] A family of enzymes called IAA-amino acid conjugate hydrolases, such as ILR1 (IAA-LEUCINE RESISTANT 1) and its homologs, can cleave the amide bond of IAA-Leu to release free, active IAA and L-leucine.[3][4] This hydrolysis allows the plant to rapidly increase the local concentration of active auxin when and where it is needed, for example, during germination or in response to environmental stimuli.[10] Therefore, IAA-Leu acts as a readily accessible pool of auxin. It is important to note that not all IAA-amino acid conjugates are destined for hydrolysis; some, like IAA-Aspartate and IAA-Glutamate, are targeted for further oxidative degradation.[2]

Caption: Biosynthesis and hydrolysis of this compound.

Biological Functions and Mechanism of Action

The primary biological role of this compound is to serve as a homeostatic regulator of active auxin levels in plants.[6] By sequestering excess IAA into a temporarily inactive form, plants can prevent the detrimental effects of supraoptimal auxin concentrations. The subsequent hydrolysis of IAA-Leu provides a mechanism for the slow and sustained release of active IAA, which is crucial for various developmental processes, including:

-

Seed Germination: Hydrolysis of stored IAA conjugates contributes to the pool of free IAA required for seedling growth and development.[10]

-

Root and Shoot Architecture: The precise spatial and temporal control of free IAA levels, partly managed through the synthesis and hydrolysis of conjugates like IAA-Leu, is essential for root elongation, lateral root formation, and shoot development.[11]

-

Stress Responses: The conjugation of IAA to amino acids is also implicated in plant responses to biotic and abiotic stresses.[1]

While IAA-Leu itself is generally considered biologically inactive, its activity is realized upon hydrolysis to free IAA.[5] However, some studies suggest that certain IAA-amino acid conjugates might have intrinsic biological activities, though this is an area of ongoing research.[12]

Experimental Protocols: Extraction and Quantification

For researchers studying auxin metabolism, the accurate quantification of this compound is essential. The method of choice is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol: Extraction and Quantification of this compound from Plant Tissue

This protocol provides a general workflow. Optimization may be required depending on the plant species and tissue type.

1. Sample Preparation and Homogenization: a. Harvest plant tissue (e.g., seedlings, leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. c. Weigh the frozen powder (typically 50-200 mg) into a pre-chilled tube. d. Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-Leu) to each sample for accurate quantification.

2. Extraction: a. Add 1 mL of pre-chilled extraction buffer (e.g., 80% methanol in water or an isopropanol-based buffer) to the homogenized tissue.[5] b. Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight) to allow for complete extraction and equilibration with the internal standard. c. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes. d. Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) for Purification: a. Condition a C18 SPE cartridge with methanol followed by water. b. Acidify the supernatant from step 2d with formic acid to a pH of ~3.0. c. Load the acidified extract onto the conditioned C18 cartridge. d. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a mildly polar solvent (e.g., 5% methanol in water) to remove highly polar impurities. e. Elute the auxin conjugates with a more polar solvent (e.g., 80% methanol). f. Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis: a. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). b. Inject an aliquot (e.g., 5-10 µL) onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). c. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 10% B; 1-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B. d. Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. e. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both native IAA-Leu and the labeled internal standard.

Caption: Experimental workflow for IAA-Leu extraction and analysis.

Applications in Research and Drug Development

Agricultural Research: Understanding the dynamics of IAA-Leu and other auxin conjugates is fundamental to agricultural research.[13] It provides insights into:

-

Plant growth regulation and hormone interactions.

-

The development of crops with improved growth characteristics.

-

The mechanisms of herbicide action and resistance.

Drug Development: The direct application of this compound in drug development is not well-established in current literature. However, the broader class of indole derivatives is a rich source of pharmacologically active compounds. Furthermore, research into the related compound, N-acetyl-L-leucine, has shown promise in treating certain neurological disorders, suggesting that modifications of amino acids can lead to novel therapeutic agents. The potential for this compound or its derivatives to have activity in non-plant systems is an area that warrants further investigation. Its ability to be hydrolyzed to release two distinct bioactive molecules (an indole and an amino acid) could be explored in the context of pro-drug design.

Conclusion

This compound is a pivotal molecule in the intricate network of auxin metabolism and homeostasis in plants. Its role as a reversible, inactive storage form of the potent phytohormone IAA underscores the sophisticated mechanisms that plants have evolved to fine-tune their growth and development. For researchers, a thorough understanding of its chemical properties, biosynthesis, and metabolism is crucial for dissecting the complexities of plant hormone signaling. While its direct application in drug development remains to be explored, the principles of its biological regulation and chemical nature may inspire future research in the design of novel bioactive compounds. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of this important auxin conjugate, paving the way for further discoveries in both plant science and potentially, in broader biomedical fields.

References

-

PubChem. (n.d.). Indole-3-acetyl-L-leucine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(indole-3-acetyl)-L-leucine. National Center for Biotechnology Information. Retrieved from [Link]

-

Hangarter, R. P., & Good, N. E. (1981). Evidence that IAA conjugates are slow-release sources of free IAA in plant tissues. Plant Physiology, 68(6), 1424–1427. Retrieved from [Link]

-

Zhang, C., et al. (2023). The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. International Journal of Molecular Sciences, 24(24), 17235. Retrieved from [Link]

-

Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757–1773. Retrieved from [Link]

-

Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). A family of auxin-conjugate hydrolases that contributes to free indole-3-acetic acid levels during Arabidopsis germination. Plant Physiology, 135(2), 978–988. Retrieved from [Link]

-

Guo, R., et al. (2022). Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis. Biochemical and Biophysical Research Communications, 589, 138-143. Retrieved from [Link]

-

Takahashi, K., et al. (2021). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences, 118(13), e2022791118. Retrieved from [Link]

-

Westfall, C. S., Zubieta, C., & Jez, J. M. (2010). Modulating plant hormones by enzyme action: the GH3 family of acyl acid amido synthetases. Plant signaling & behavior, 5(12), 1587–1589. Retrieved from [Link]

-

Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1977). Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. Plant Physiology, 59(1), 91–93. Retrieved from [Link]

-

Kowalczyk, M., & Sandberg, G. (2001). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. Plant Physiology, 127(4), 1845–1853. Retrieved from [Link]

-

Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell, 17(2), 616–627. Retrieved from [Link]

-

Tam, Y. Y., & Normanly, J. (2000). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. Plant Physiology, 123(1), 357–364. Retrieved from [Link]

-

Staswick, P. E. (2009). Plant hormone conjugation: a signal decision. Plant signaling & behavior, 4(7), 663–665. Retrieved from [Link]

-

Chen, Q., & Tao, Y. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 32. Retrieved from [Link]

-

Chen, Q., & Tao, Y. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. PubMed, 22883211. Retrieved from [Link]

-

Gonzalez-Gomez, A., et al. (2019). The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development. Plant Physiology, 180(3), 1548–1560. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evidence That IAA Conjugates Are Slow-Release Sources of Free IAA in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simplified Method for Auxin Extraction [authors.library.caltech.edu]

- 5. quora.com [quora.com]

- 6. Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis | PLOS One [journals.plos.org]

- 11. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of N-(3-Indolylacetyl)-L-leucine: A Reversible Conjugate in Auxin Homeostasis and Plant Development

An In-depth Technical Guide for Researchers

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes. Its cellular concentration is meticulously regulated through a complex interplay of biosynthesis, transport, degradation, and conjugation. Among the various IAA conjugates, the amide-linked N-(3-Indolylacetyl)-L-leucine (IA-Leu) has emerged as a critical component in maintaining auxin homeostasis. This technical guide provides a comprehensive overview of the function of IA-Leu in plant growth and development, delving into its metabolic pathways, physiological roles, and the experimental methodologies used for its study. We will explore the enzymatic machinery responsible for its synthesis and hydrolysis, its impact on auxin signaling, and its specific effects on plant morphology, particularly root architecture. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced roles of auxin conjugates in plant biology.

Introduction: The Significance of Auxin Conjugation

The concept of auxin homeostasis is central to plant development. Plants must precisely control the levels of active IAA in different tissues and at different developmental stages to orchestrate processes ranging from embryogenesis to senescence. While de novo synthesis and polar transport establish auxin gradients, the conjugation of IAA to amino acids, sugars, and peptides provides a rapid and reversible mechanism to modulate the pool of free, active hormone.[1][2]

This compound is an amide-linked conjugate formed between IAA and the amino acid L-leucine.[3] It is now understood to be a key storage form of auxin, allowing the plant to sequester excess IAA and release it upon demand.[1][2] This dynamic equilibrium between free IAA and IA-Leu is crucial for regulating cellular responses to environmental and developmental cues. This guide will dissect the molecular mechanisms governing this equilibrium and its profound consequences for plant life.

The Metabolic Lifecycle of IA-Leu: Synthesis and Hydrolysis

The concentration of IA-Leu within a plant cell is determined by the balanced activities of two key enzyme families: the GRETCHEN HAGEN 3 (GH3) acyl-amido synthetases and the ILR1-like (ILL) amidohydrolases.

Biosynthesis: The Role of GH3 Acyl-Amido Synthetases

The synthesis of IA-Leu is catalyzed by a specific subgroup of the GH3 family of enzymes.[4][5] In Arabidopsis thaliana, the Group II GH3 enzymes have been identified as IAA-amido synthetases.[6] These enzymes utilize ATP to adenylate the carboxyl group of IAA, forming an IAA-adenylate intermediate, which then reacts with the amino group of L-leucine to form the amide bond of IA-Leu.[5]

Several members of the Group II GH3 family, including GH3.1, GH3.2, GH3.5, and GH3.6, have been shown to conjugate IAA to various amino acids, including leucine.[4][7] The expression of many GH3 genes is rapidly induced by high levels of auxin, creating a negative feedback loop to prevent the accumulation of potentially toxic levels of free IAA.[6][8] This transcriptional regulation is a key element in maintaining auxin homeostasis.

Hydrolysis: Releasing Free IAA via Amidohydrolases

The release of active IAA from IA-Leu is catalyzed by a family of amidohydrolases, with ILR1 (IAA-LEUCINE RESISTANT 1) and IAR3 (IAA-ALANINE RESISTANT 3) being prominent members in Arabidopsis.[9][10] These enzymes specifically cleave the amide bond of certain IAA-amino acid conjugates, liberating free IAA and the corresponding amino acid.[9]

The ilr1 mutant in Arabidopsis was identified through its resistance to the root growth-inhibiting effects of exogenously applied IA-Leu, providing strong genetic evidence for the role of ILR1 in hydrolyzing this conjugate in vivo.[9] The substrate specificities of these amidohydrolases vary, with ILR1 showing a preference for IA-Leu and IA-Phe, while IAR3 can hydrolyze IA-Ala and, to a lesser extent, IA-Leu.[10] The expression of these amidohydrolase genes is also regulated by developmental and environmental signals, allowing for precise control over the release of active auxin.[2]

Functional Roles of IA-Leu in Plant Growth and Development

The primary function of IA-Leu is to serve as a homeostatic regulator of IAA levels. However, this seemingly simple role has profound implications for various aspects of plant growth and development.

Auxin Homeostasis and Signaling

By sequestering excess IAA, IA-Leu prevents the over-accumulation of the active hormone, which can be inhibitory or even toxic to plant cells.[11] The hydrolysis of IA-Leu, in turn, provides a localized and on-demand source of IAA, contributing to the establishment and maintenance of auxin gradients that are essential for developmental patterning.[2]

The free IAA released from IA-Leu enters the canonical auxin signaling pathway. It acts as a "molecular glue" to promote the interaction between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors.[12][13] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby de-repressing the activity of Auxin Response Factors (ARFs) and leading to the transcription of auxin-responsive genes.[14][15]

Root System Architecture

The dynamic balance between IA-Leu synthesis and hydrolysis is particularly important for root development. Proper root elongation and the formation of lateral roots are highly sensitive to auxin concentrations.[11] Mutants deficient in specific amidohydrolases, such as the ilr1 iar3 ill2 triple mutant in Arabidopsis, exhibit reduced lateral root formation and altered sensitivity to exogenous IAA, highlighting the importance of IAA derived from conjugates for these processes.[2]

Exogenous application of IA-Leu can inhibit primary root elongation, an effect that is dependent on its hydrolysis to free IAA.[9] This observation forms the basis of genetic screens to identify mutants defective in conjugate hydrolysis.

| Plant Species | Mutant/Condition | Key Findings | Reference |

| Arabidopsis thaliana | ilr1 mutant | Insensitive to root growth inhibition by exogenous IA-Leu. | [9] |

| Arabidopsis thaliana | ilr1 iar3 ill2 triple mutant | Reduced lateral root number; decreased free IAA levels. | [2] |

| Arabidopsis thaliana | dfl1-D (GH3.6 overexpression) | Reduced sensitivity to IAA; increased levels of IAA-Asp. | [4][7] |

| Oryza sativa (Rice) | Overexpression of OsGH3-8 | Dwarfism; reduced free auxin levels. | [5] |

Table 1: Summary of key findings from genetic studies on IA-Leu metabolism.

Direct Biological Activity: An Unresolved Question

While the predominant role of IA-Leu appears to be as a precursor to free IAA, the possibility of its direct biological activity remains an area of active research. Some studies have suggested that certain auxin conjugates may have signaling functions independent of their hydrolysis.[16] However, for IA-Leu, the current body of evidence strongly supports an indirect mode of action via the release of active auxin. The pronounced phenotypes of amidohydrolase mutants, which are specifically impaired in their ability to cleave the conjugate, underscore the necessity of hydrolysis for biological activity.[2][9]

Experimental Methodologies

The study of IA-Leu requires sensitive and specific analytical techniques for its quantification, as well as robust bioassays to assess its biological activity.

Quantification of IA-Leu by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of IA-Leu and other auxin conjugates in plant tissues.[3][17][18] This method offers high sensitivity and specificity, allowing for the detection of femtomole levels of the analyte.[19][20]

Step-by-Step Protocol for IA-Leu Quantification:

-

Sample Preparation:

-

Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen to halt metabolic activity.

-

Homogenize the tissue in an extraction buffer, typically 80% acetone or 2-propanol, containing an antioxidant such as diethyl dithiocarbamate.[3][17]

-

Include a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA-Leu) for accurate quantification.

-

-

Solid-Phase Extraction (SPE):

-

LC-MS/MS Analysis:

-

The purified extract is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Separation is typically achieved on a C18 reversed-phase column with a gradient of acetonitrile or methanol in water, both containing a small percentage of formic acid to aid ionization.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.

-

Sources

- 1. GH3 Auxin-Amido Synthetases Alter the Ratio of Indole-3-Acetic Acid and Phenylacetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. GH3 expression and IAA-amide synthetase activity in pea (Pisum sativum L.) seedlings are regulated by light, plant hormones and auxinic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. InterPro [ebi.ac.uk]

- 11. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Unresolved roles of Aux/IAA proteins in auxin responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fulir.irb.hr [fulir.irb.hr]

- 17. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to N-(3-Indolylacetyl)-L-leucine: A Reversible Storage Conjugate in Auxin Homeostasis

Abstract

Indole-3-acetic acid (IAA), the principal auxin in higher plants, governs a vast array of developmental processes, from cell division and elongation to organogenesis and tropic responses[1]. The physiological output of auxin is exquisitely sensitive to its concentration, necessitating a sophisticated network of metabolic pathways to maintain hormonal homeostasis. This guide delves into the critical role of N-(3-Indolylacetyl)-L-leucine (IA-Leu), an amide-linked amino acid conjugate of IAA. We will explore the biochemical pathways governing its formation and hydrolysis, its function as a temporarily inactive yet readily available source of free auxin, and its impact on plant development. Furthermore, this document provides detailed, field-proven methodologies for the precise quantification of IA-Leu, offering a comprehensive resource for researchers investigating auxin metabolism and its implications for agricultural and pharmaceutical science.

Introduction: The Principle of Auxin Homeostasis

The concept of homeostasis—the maintenance of a stable internal environment—is fundamental to understanding auxin action. Plants must dynamically regulate the pool of free, active IAA in response to developmental cues and environmental stimuli[2][3]. Too little auxin results in stunted growth, while an excess is often inhibitory or lethal[3]. Plants achieve this delicate balance through a multi-faceted strategy encompassing biosynthesis, catabolism, transport, and reversible conjugation[3][4][5].

IAA conjugation, the process of linking IAA to other molecules like amino acids or sugars, is a primary mechanism for controlling the size of the free IAA pool[5][6]. These conjugates can be broadly categorized into two functional classes:

-

Irreversible Catabolic Fates: Conjugates like IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) are typically marked for degradation, representing a permanent removal of IAA from the active pool[7][8][9].

-

Reversible Storage Forms: Conjugates such as IAA-Alanine (IAA-Ala) and IAA-Leucine (IA-Leu) serve as inactive, protected reservoirs. They can be rapidly hydrolyzed to release free IAA, providing a fast-acting mechanism to buffer auxin levels[7][8][10].

This guide focuses on IA-Leu as a paradigm for understanding the strategic role of reversible conjugation in auxin physiology.

Biosynthesis: The GH3 Acyl Amido Synthetase Family

The synthesis of IA-Leu and other IAA-amino acid conjugates is catalyzed by a family of enzymes known as the GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases[4][7][11]. These enzymes facilitate the ATP-dependent formation of an amide bond between the carboxyl group of IAA and the amino group of an amino acid[7].

In the model plant Arabidopsis thaliana, the GH3 family is divided into three groups based on substrate specificity[11][12]. The Group II GH3 enzymes (including AtGH3.2, .3, .4, .5, .6, and .17) are established IAA-amido synthetases[7][11][13]. Genetic studies have been pivotal in elucidating their function. While single-gene mutants often show subtle phenotypes due to functional redundancy, mutants overexpressing Group II GH3 genes or multi-gene knockout mutants exhibit dramatic developmental defects[11][12][13]. For example, an octuple knockout of Group II gh3 genes in Arabidopsis results in the accumulation of free IAA, leading to extremely short primary roots, long, dense root hairs, and elongated hypocotyls, underscoring the critical role of these enzymes in preventing auxin overaccumulation[13].

The reaction mechanism follows a Bi Uni Uni Bi Ping Pong sequence, where ATP and IAA bind to the enzyme, forming an adenylated-IAA intermediate and releasing pyrophosphate. Subsequently, the amino acid (e.g., Leucine) binds and reacts with the intermediate, releasing the final conjugate (IA-Leu) and AMP[7].

Figure 1: Enzymatic synthesis of IA-Leu by GH3 enzymes.

Hydrolysis and Activation: The ILR1-like Amidohydrolase Family

For IA-Leu to function as a storage form, a mechanism must exist to release free IAA from the conjugate. This reverse reaction is catalyzed by a family of IAA-amino acid conjugate hydrolases, also known as amidohydrolases[8][14][15]. In Arabidopsis, this family includes seven members, such as IAA-LEUCINE RESISTANT1 (ILR1), IAR3, and ILR1-LIKE2 (ILL2), which exhibit distinct but overlapping substrate specificities[14][15][16][17].

These enzymes are critical for activating the auxin potential of the conjugates. Experiments applying various IAA-amino acid conjugates to plant roots have shown that the degree of root growth inhibition correlates directly with the in vitro hydrolysis rate of the conjugate by these enzymes[14][15]. This provides strong evidence that the biological activity of conjugates like IA-Leu stems from their conversion back to free IAA[18][19]. For instance, ILR1 efficiently hydrolyzes IA-Leu and IAA-Phe, while IAR3 shows high activity towards IAA-Ala[17]. The existence of this enzymatic machinery confirms that the conjugation process is reversible and serves a dynamic regulatory purpose.

Some of these hydrolases are also implicated in the metabolism of other hormones, such as jasmonates, suggesting a point of crosstalk between different signaling pathways[2][16][20].

Figure 2: The cycle of IAA conjugation and hydrolysis for homeostasis.

Physiological Significance and Localization

The balance between IA-Leu synthesis and hydrolysis is integral to normal plant development. By sequestering excess IAA into an inactive form, GH3 enzymes prevent the inhibitory effects of supraoptimal auxin concentrations, which is particularly important in tissues with high rates of auxin biosynthesis, such as young leaves and the root apex[3][13][21]. Conversely, the hydrolysis of IA-Leu by IAR/ILL enzymes provides a rapid mechanism to boost local IAA concentrations when needed, without relying on de novo synthesis or long-distance transport.

Quantitative analysis in Arabidopsis has shown that IA-Leu and IA-Ala levels do not always mirror the distribution of free IAA. Notably, IA-Leu levels are highest in the roots, while IA-Ala is more abundant in aerial tissues, suggesting tissue-specific roles and regulation of these storage forms[22].

While the long-distance transport of free IAA via PIN and AUX1/LAX proteins is well-characterized, less is known about the specific transport of IAA conjugates[23][24][25]. However, the enzymes responsible for hydrolysis, such as IAR3 and ILL6, have been localized to the endoplasmic reticulum (ER), the same compartment where some jasmonate metabolism occurs[16][26]. This subcellular compartmentalization is a key aspect of hormonal regulation.

Table 1: Relative Biological Activity of Select IAA Conjugates

| Compound | Relative Activity (Soybean Callus Growth) | Primary Function | Reference |

| Free IAA | ++++ (Standard) | Active Hormone | [27][28] |

| IA-Leucine | +++ | Reversible Storage | [27][28] |

| IA-Alanine | ++++ | Reversible Storage | [27][28] |

| IA-Aspartic Acid | ++ | Degradation Precursor | [27][28] |

| IA-Phenylalanine | - (Inactive) | Inactive/Hydrolysis-dependent | [27][28] |

| (Activity is a qualitative summary based on callus growth stimulation at 10⁻⁶M. Actual potency varies with plant species and assay conditions.) |

Analytical Methodologies: Quantification of IA-Leu

Accurate quantification of IA-Leu and other auxin metabolites is essential for understanding their physiological roles. The gold-standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity[22][29][30]. This method allows for the simultaneous measurement of multiple compounds from small amounts of plant tissue (as little as 20-50 mg)[22][30].

Experimental Protocol: LC-MS/MS Quantification of IA-Leu

This protocol provides a robust workflow for the extraction and analysis of IA-Leu from plant tissue. The key to success is the inclusion of a stable isotope-labeled internal standard (e.g., ¹³C₆-IA-Leu) to correct for analyte loss during sample preparation and for matrix effects during ionization.

A. Materials & Reagents

-

Plant tissue (e.g., Arabidopsis roots, leaves)

-

Liquid nitrogen

-

Extraction Buffer: 60% (v/v) 2-propanol with 2.5 mM diethyl-dithiocarbamic acid[22]

-

Internal Standard (IS): ¹³C- or ¹⁵N-labeled IA-Leu (or other suitable standard)

-

Solid-Phase Extraction (SPE) Columns: C18 or Isolute Env+ cartridges[22][29]

-

Methanol, Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Diethyl ether

B. Step-by-Step Methodology

-

Sample Harvest & Homogenization:

-

Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of ice-cold Extraction Buffer.

-

Add a known amount of the internal standard to each sample.

-

Incubate for 4-6 hours at 4°C with gentle shaking to ensure complete extraction[22].

-

Centrifuge at >13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Purification & Cleanup:

-

Reduce the volume of the supernatant under vacuum to remove the organic solvent.

-

Adjust the pH of the remaining aqueous phase to ~7.0.

-

Perform a liquid-liquid partition by adding an equal volume of diethyl ether and vortexing. Remove and discard the ether phase. Repeat two more times to remove lipophilic impurities[22].

-

Acidify the aqueous phase to pH ~2.7 with formic acid. This protonates the carboxyl group of IA-Leu, making it suitable for retention on a C18 SPE column.

-

Condition an SPE column with 1 mL of methanol followed by 1 mL of acidified water (pH 2.7).

-

Load the acidified sample onto the SPE column.

-

Wash the column with 1 mL of acidified water to remove salts and polar impurities.

-

Elute the analytes with 1 mL of methanol or 80% acetone[30].

-

Dry the eluate completely under a stream of nitrogen or in a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).

-

Inject the sample onto an LC-MS/MS system equipped with a C18 analytical column.

-

Perform chromatographic separation using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for both endogenous IA-Leu and its labeled internal standard using Multiple Reaction Monitoring (MRM).

-

Figure 3: Workflow for IA-Leu quantification via LC-MS/MS.

Conclusion and Future Directions

This compound stands as a key player in the intricate network that governs auxin homeostasis. Its synthesis by GH3 enzymes and hydrolysis by IAR/ILL amidohydrolases provide a rapidly reversible mechanism for sequestering and releasing active IAA, allowing plants to fine-tune their developmental programs with precision. The study of IA-Leu and other conjugates has moved beyond simple cataloging to a deeper understanding of their dynamic and spatially-regulated roles in plant life.

Future research should focus on several key areas:

-

Transport: Elucidating the specific transporters, if any, responsible for the movement of IA-Leu and other conjugates between cells and tissues.

-

Signaling: Investigating whether IAA-amino acid conjugates possess any intrinsic, hydrolysis-independent signaling activity.

-

Environmental Response: Determining how the balance of IA-Leu synthesis and hydrolysis is altered in response to biotic and abiotic stresses, and the functional consequence of these changes.

A thorough understanding of these metabolic pathways holds significant potential for the rational design of strategies to enhance crop resilience and productivity.

References

- The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. (2023).

- LeClere, S., et al. (2002). Characterization of a Family of IAA-Amino Acid Conjugate Hydrolases from Arabidopsis. Journal of Biological Chemistry.

-

GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in Plant. (2023). Encyclopedia.pub. [Link]

-

Westfall, C. S., et al. (2010). Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase. Journal of Biological Chemistry. [Link]

-

The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. (2023). MDPI. [Link]

-

LeClere, S., et al. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. The Journal of biological chemistry. [Link]

-

Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1977). Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. Plant Physiology. [Link]

-

Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany. [Link]

-

Guo, R., et al. (2022). Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis. Biochemical and Biophysical Research Communications. [Link]

-

Hangarter, R. P., & Good, N. E. (1981). Evidence That IAA Conjugates Are Slow-Release Sources of Free IAA in Plant Tissues. Plant Physiology. [Link]

-

Campanella, J. J., et al. (2004). A Novel Auxin Conjugate Hydrolase from Wheat with Substrate Specificity for Longer Side-Chain Auxin Amide Conjugates. Plant Physiology. [Link]

-

Widemann, E., et al. (2013). The Amidohydrolases IAR3 and ILL6 Contribute to Jasmonoyl-Isoleucine Hormone Turnover and Generate 12-Hydroxyjasmonic Acid Upon Wounding in Arabidopsis Leaves. Journal of Biological Chemistry. [Link]

-

Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1977). Metabolism of Indole-3-acetic Acid. Plant Physiology. [Link]

-

Monte, I., et al. (2022). Amide conjugates of the jasmonate precursor cis-(+)-12-oxo-phytodienoic acid regulate its homeostasis during plant stress responses. The Plant Cell. [Link]

-

Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology. [Link]

-

Zhang, J., et al. (2016). Hormone crosstalk in wound stress response: wound-inducible amidohydrolases can simultaneously regulate jasmonate and auxin homeostasis in Arabidopsis thaliana. Journal of Experimental Botany. [Link]

-

Bialek, K., Meudt, W. J., & Cohen, J. D. (1983). Indole-3-acetic Acid (IAA) and IAA Conjugates Applied to Bean Stem Sections: IAA Content and the Growth Response. Plant Physiology. [Link]

-

Davies, R. T., et al. (1999). IAR3 encodes an auxin conjugate hydrolase from Arabidopsis. The Plant Cell. [Link]

-

Pěnčík, A., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science. [Link]

-

Ljung, K., et al. (2002). Auxin biosynthesis and storage forms. The Arabidopsis Book. [Link]

-

Swarup, R., et al. (2004). New insight into the biochemical mechanisms regulating auxin transport in plants. Biochemical Society Transactions. [Link]

-

Widemann, E., et al. (2013). The Amidohydrolases IAR3 and ILL6 Contribute to Jasmonoyl-Isoleucine Hormone Turnover and Generate 12-Hydroxyjasmonic Acid Upon Wounding in Arabidopsis Leaves*. Semantic Scholar. [Link]

-

Matsuda, F., et al. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. ResearchGate. [Link]

-

Le, A., et al. (2014). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

-

Matsuda, F., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Methods for the Analysis of Underivatized Amino Acids by LC/MS. (n.d.). LabRulez LCMS. [Link]

-

Yuan, J., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Biomedical Chromatography. [Link]

-

Chen, K., & Du, L. (2022). Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants. Horticulturae. [Link]

-

Swarup, R., et al. (2001). Localization of the auxin permease AUX1 suggests two functionally distinct hormone transport pathways operate in the Arabidopsis root apex. Genes & Development. [Link]

-

Schematic Diagram of Biosynthesis of Valine, Leucine, and Isoleucine in Plants. (n.d.). ResearchGate. [Link]

-

Tegeder, M. (2020). Amino Acid Transporters in Plant Cells: A Brief Review. International Journal of Molecular Sciences. [Link]

-

Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Current Opinion in Microbiology. [Link]

-

He, F., et al. (2023). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. International Journal of Molecular Sciences. [Link]

-

Tao, Y., & Cheng, Y. (2023). Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. International Journal of Molecular Sciences. [Link]

-

Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany. [Link]

-

Nordström, A., et al. (2004). Subcellular localization of auxin (iaa) and cytokinin (cK) metabolism, transport and signaling in arabidopsis. ResearchGate. [Link]

-

Pěnčík, A., et al. (2018). Cytosolic- and membrane-localized oxidized indole-3-acetic acid formation regulates developmental auxin transients. The Plant Cell. [Link]

-

Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell. [Link]

-

Qin, G., et al. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant Cell. [Link]

-

Pěnčík, A., et al. (2013). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid. The Plant Cell. [Link]

-

Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology. [Link]

-

Leucine Biosynthesis. (n.d.). PubChem. [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]

-

Biosynthetic pathways of valine, leucine, and isoleucine in plants. (n.d.). ResearchGate. [Link]

-

Kohlhaw, G. B. (2003). Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. Microbiology and Molecular Biology Reviews. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Amide conjugates of the jasmonate precursor cis-(+)-12-oxo-phytodienoic acid regulate its homeostasis during plant stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adapta… [ouci.dntb.gov.ua]

- 5. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Auxin biosynthesis and storage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytosolic- and membrane-localized oxidized indole-3-acetic acid formation regulates developmental auxin transients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. IAR3 encodes an auxin conjugate hydrolase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence That IAA Conjugates Are Slow-Release Sources of Free IAA in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Amidohydrolases IAR3 and ILL6 Contribute to Jasmonoyl-Isoleucine Hormone Turnover and Generate 12-Hydroxyjasmonic Acid Upon Wounding in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New insight into the biochemical mechanisms regulating auxin transport in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Localization of the auxin permease AUX1 suggests two functionally distinct hormone transport pathways operate in the Arabidopsis root apex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. researchgate.net [researchgate.net]

- 30. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of N-(3-Indolylacetyl)-L-leucine by GH3 Acyl Amido Synthetases

Abstract

The conjugation of the plant hormone indole-3-acetic acid (IAA) to amino acids is a critical metabolic process that regulates auxin homeostasis and physiological responses in plants. This reaction is primarily catalyzed by the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. This in-depth technical guide provides a comprehensive overview and a detailed experimental framework for the enzymatic synthesis of a specific auxin conjugate, N-(3-Indolylacetyl)-L-leucine (IAA-Leucine), utilizing recombinant GH3 enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in plant biology, biochemistry, and the development of novel plant growth regulators. We will delve into the biochemical principles of GH3 enzyme function, provide step-by-step protocols for enzyme expression and purification, detail the enzymatic synthesis and purification of IAA-Leucine, and outline methods for its characterization.

Introduction: The Significance of Auxin Conjugation

Indole-3-acetic acid (IAA), the principal auxin in most plants, is a key regulator of numerous aspects of plant growth and development, including cell division, elongation, and differentiation.[1] The cellular concentration of free, active IAA is tightly controlled through a complex network of biosynthesis, transport, and metabolic inactivation pathways.[2] One of the major routes of IAA inactivation is through its conjugation to amino acids, a reaction catalyzed by the GH3 family of enzymes.[2][3]

These IAA-amino acid conjugates can have several fates. Some, like IAA-Aspartate and IAA-Glutamate, are targeted for degradation, representing an irreversible inactivation of the hormone.[1][4] Others, including IAA-Alanine and IAA-Leucine, are considered storage forms that can be hydrolyzed back to free IAA by specific hydrolases, thus providing a mechanism for the rapid release of active auxin when needed.[4][5] The ability to synthesize specific IAA-amino acid conjugates in vitro is invaluable for studying their metabolic roles, understanding their interaction with receptors and enzymes, and for screening potential inhibitors or analogs in drug discovery programs.

The GH3 Enzyme Family: Molecular Architects of Auxin Homeostasis

The GH3 proteins belong to the acyl-CoA synthetase, nonribosomal peptide synthetase, and luciferase (ANL) superfamily of adenylating enzymes.[5] They are found throughout the plant kingdom and are typically encoded by multigene families, suggesting functional diversification.[6] In Arabidopsis thaliana, for instance, there are 19 identified GH3 genes.[6] Based on their substrate preferences, GH3 enzymes are broadly classified into three groups: Group I enzymes primarily conjugate jasmonic acid (JA), Group II enzymes are the main focus of this guide and are responsible for conjugating IAA, while Group III enzymes show a preference for other substituted benzoates or indole-3-butyric acid (IBA).[6][7]

Catalytic Mechanism of GH3 Enzymes

The synthesis of IAA-amino acid conjugates by GH3 enzymes proceeds through a two-step adenylation reaction, which is dependent on ATP and Mg²⁺.[1][7]

-

Adenylation of IAA: In the first step, the GH3 enzyme binds to ATP and IAA. The carboxyl group of IAA attacks the α-phosphate of ATP, leading to the formation of an enzyme-bound indole-3-acetyl-AMP intermediate and the release of pyrophosphate (PPi).

-

Amide Bond Formation: The activated IAA intermediate then reacts with the amino group of an amino acid, in this case, L-leucine. This nucleophilic attack results in the formation of this compound and the release of AMP.

This two-step mechanism is a hallmark of the ANL superfamily and allows for the specific and efficient conjugation of the acyl substrate to the amino acid.

Caption: Catalytic cycle of GH3 enzymes for IAA-amino acid conjugation.

Experimental Guide: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the production of recombinant GH3 enzyme and its use in the in vitro synthesis of IAA-Leucine.

Recombinant GH3 Enzyme Production and Purification

The successful enzymatic synthesis of IAA-Leucine hinges on the availability of a pure and active GH3 enzyme. Here, we outline a general protocol for the expression of a His-tagged GH3 protein in Escherichia coli and its subsequent purification.

Protocol 1: Expression and Purification of His-tagged GH3 Enzyme

-

Gene Cloning and Expression Vector:

-

Obtain the coding sequence for a Group II GH3 enzyme known to conjugate IAA (e.g., Arabidopsis thaliana GH3.6).

-

Clone the gene into a suitable bacterial expression vector that allows for the addition of an N-terminal or C-terminal polyhistidine (His) tag (e.g., pET vector series).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.6.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Reduce the temperature to 15-20°C and continue to grow the culture for 16-24 hours to enhance the solubility of the recombinant protein.[8]

-

-

Cell Lysis:

-

Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C).[8]

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Disrupt the cells by sonication on ice until the suspension is no longer viscous.[8]

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.[9]

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged GH3 protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[10]

-

-

Protein Purity and Concentration:

-

Assess the purity of the eluted fractions by SDS-PAGE. A single band corresponding to the expected molecular weight of the GH3 protein should be observed.[11][12]

-

Determine the protein concentration using a standard method such as the Bradford assay.

-

If necessary, perform a buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Store the purified enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Caption: Workflow for recombinant GH3 enzyme expression and purification.

Enzymatic Synthesis of IAA-Leucine

With the purified GH3 enzyme in hand, the next step is to perform the in vitro conjugation reaction.

Protocol 2: In Vitro Synthesis of this compound

-

Reaction Mixture:

-

In a microcentrifuge tube, prepare the reaction mixture with the following components:

-

The final reaction volume can be scaled as needed, typically from 100 µL to several milliliters.

-

-

Incubation:

-

Incubate the reaction mixture at 30-37°C for 1-5 hours with gentle shaking.[9] The optimal reaction time should be determined empirically by taking time-course samples and analyzing for product formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of 100% methanol or by acidifying the mixture with an acid like HCl to a final pH of 2.5-3.0. This will precipitate the enzyme, which can then be removed by centrifugation.

-

Purification and Analysis of IAA-Leucine

After the enzymatic reaction, the newly synthesized IAA-Leucine needs to be purified from the reaction mixture and its identity confirmed.

Protocol 3: Purification and Analysis

-

Purification:

-

Solid-Phase Extraction (SPE): This is a common and effective method for purifying IAA and its conjugates from aqueous solutions.[13]

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified reaction mixture onto the cartridge.

-

Wash the cartridge with water to remove salts and unreacted L-leucine.

-

Elute the IAA-Leucine and any remaining IAA with methanol.

-

-

High-Performance Liquid Chromatography (HPLC): For higher purity, the eluate from the SPE can be further purified by reversed-phase HPLC.

-

Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid) as the mobile phase.

-

Monitor the elution profile at a wavelength of 280 nm.

-

Collect the fractions corresponding to the IAA-Leucine peak.

-

-

-

Analysis and Characterization:

-

Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative analysis.[14][15]

-

Spot the purified product, along with IAA and L-leucine standards, on a silica gel TLC plate.

-

Develop the chromatogram using a suitable solvent system (e.g., chloroform:ethyl acetate:formic acid, 5:4:1 v/v/v).

-

Visualize the spots under UV light (254 nm) or by spraying with a visualizing agent like Salkowski's reagent, which detects indole compounds.[16] The Rf value of the product will be different from that of the starting materials.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for unambiguous identification and quantification.[17]

-

Analyze the purified sample by LC-MS/MS.

-

The mass spectrometer will provide the exact mass of the IAA-Leucine molecule, confirming its elemental composition.

-

Tandem mass spectrometry (MS/MS) will generate a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.

-

-

Quantitative Data and Expected Outcomes

The efficiency of the enzymatic synthesis can be evaluated based on several parameters.

Table 1: Key Parameters for GH3-mediated IAA-Leucine Synthesis

| Parameter | Typical Value/Range | Method of Determination |

| Enzyme Yield | 1-10 mg/L of culture | Bradford Assay |

| Enzyme Purity | >95% | SDS-PAGE |

| Reaction Conversion | 50-90% | HPLC or LC-MS/MS |

| Purified Product Yield | Varies based on scale and purification method | Gravimetric or UV-Vis Spectrophotometry |

| IAA-Leucine (m/z) | [M+H]⁺ ≈ 289.15 | Mass Spectrometry |

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound using recombinant GH3 enzymes. By following the detailed protocols for enzyme production, in vitro synthesis, and product purification and analysis, researchers can generate this important auxin conjugate for a variety of downstream applications. The ability to produce specific IAA-amino acid conjugates is a powerful tool for dissecting the complexities of auxin metabolism and its role in plant physiology, and for the development of novel compounds that can modulate plant growth and development.

References

-

Westfall, C. S., et al. (2010). Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases. Plant Signaling & Behavior, 5(12), 1607–1612. [Link]

-

Staswick, P. E., et al. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell, 17(2), 616–627. [Link]

-